molecular formula C18H17N3O2S B2355435 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 2034374-70-2

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2355435
CAS No.: 2034374-70-2
M. Wt: 339.41
InChI Key: WOSNDQZNYPSXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core linked via an ethyl group to a 1-phenylcyclopropanecarboxamide moiety. The thieno[2,3-d]pyrimidine scaffold is a fused bicyclic system combining thiophene and pyrimidine rings, which is known for its pharmacological versatility in targeting enzymes like kinases and cyclooxygenases (COXs) .

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-16-14-6-11-24-15(14)20-12-21(16)10-9-19-17(23)18(7-8-18)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSNDQZNYPSXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action, supplemented by case studies and data tables.

  • Molecular Formula : C_{17}H_{18}N_{4}O_{2}S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the thienopyrimidine core.
  • Alkylation with ethyl derivatives.
  • Cyclopropanation to introduce the cyclopropane moiety.

Research indicates that compounds with a thienopyrimidine structure exhibit various biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of thienopyrimidine can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory responses.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the compound against various cancer cell lines (e.g., MCF-7 and HeLa). Results showed IC50 values indicating significant cytotoxicity at micromolar concentrations.
    • Table 1 : Antitumor Activity Data
    Cell LineIC50 (µM)Mechanism
    MCF-75.0Apoptosis induction
    HeLa3.5Cell cycle arrest
  • Anti-inflammatory Studies :
    • In vivo models demonstrated that the compound reduced edema in carrageenan-induced paw edema models, suggesting effective anti-inflammatory properties.
    • Table 2 : Anti-inflammatory Activity Data
    ModelDose (mg/kg)Edema Reduction (%)
    Carrageenan-induced1060
    Mycobacterium footpad2075

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the thienopyrimidine ring or cyclopropane substituents can significantly alter potency and selectivity towards specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Benzothieno[3,2-d]pyrimidin-4-one Sulfonamides

Core Structure: Benzothieno[3,2-d]pyrimidin-4-one with sulfonamide substituents. Key Features:

  • Sulfonamide groups at the 3-position enhance COX-2 inhibition and anti-inflammatory activity.
  • Demonstrated suppression of PGE2, IL-8, and COX-2 expression in human keratinocytes (NCTC 2544) and macrophages (J774) . Activity: IC50 values for COX-2 inhibition range from 0.1–5 µM, depending on substituents (e.g., compound 1 and 9 in ) .

Comparison :

  • The target compound replaces sulfonamide with a phenylcyclopropanecarboxamide group, which may reduce COX-2 affinity but improve kinase targeting (e.g., c-Met) due to increased hydrophobicity and rigidity .
Thieno[2,3-d]pyrimidine Acetohydrazones

Core Structure: Thieno[2,3-d]pyrimidin-4-one with hydrazone side chains. Key Features:

  • Acetohydrazone derivatives exhibit antitumor activity against A549, HCT116, and MCF-7 cell lines (IC50: 2–10 µM) .
  • Mechanism linked to c-Met kinase inhibition, a receptor tyrosine kinase overexpressed in cancers .

Comparison :

  • The phenylcyclopropanecarboxamide moiety in the target compound may offer superior metabolic stability compared to hydrazones, which are prone to hydrolysis.
Furo[2,3-d]pyrimidine Derivatives

Core Structure : Oxygen-containing furo[2,3-d]pyrimidine scaffold.
Key Features :

  • Similar c-Met inhibitory activity (IC50: ~50 nM) to thieno[2,3-d]pyrimidines but altered pharmacokinetics due to oxygen’s electronegativity .

Comparison :

  • The thiophene sulfur in the target compound may enhance π-stacking interactions with kinase active sites compared to furan oxygen.

Data Table: Structural and Pharmacological Comparison

Compound Class Core Structure Substituents Biological Activity Target Potency (IC50) Reference
Target Compound Thieno[2,3-d]pyrimidin-4-one 1-Phenylcyclopropanecarboxamide Antitumor (predicted) c-Met kinase Not reported
Benzothieno[3,2-d]pyrimidinones Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide groups Anti-inflammatory COX-2 0.1–5 µM
Thieno[2,3-d]pyrimidine hydrazones Thieno[2,3-d]pyrimidin-4-one Acetohydrazone derivatives Antitumor c-Met kinase 2–10 µM
Furo[2,3-d]pyrimidines Furo[2,3-d]pyrimidine Varied alkyl/aryl groups Antitumor c-Met kinase ~50 nM

Key Research Findings and Implications

Role of the Thieno[2,3-d]pyrimidine Core: The fused thiophene-pyrimidine system enables π-π interactions with kinase ATP-binding pockets, as seen in c-Met inhibitors . Sulfur’s polarizability may enhance binding compared to benzothieno or furo analogs .

Impact of Substituents: Sulfonamides: Critical for COX-2 inhibition in benzothieno derivatives but may limit blood-brain barrier penetration due to polarity .

Therapeutic Potential: The target compound’s structure aligns with dual-activity scaffolds (anti-inflammatory and antitumor), but further studies are needed to validate its specificity.

Preparation Methods

Aza-Wittig Reaction

The aza-Wittig reaction, as demonstrated for structurally analogous compounds, enables efficient ring closure. For example, ethyl 5-methyl-4-oxo-3-phenyl-2-propylamino-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate was synthesized via the aza-Wittig reaction between functionalized iminophosphorane and phenyl isocyanate under mild conditions. Key steps include:

  • Iminophosphorane Formation : Reaction of triphenylphosphine with an azide precursor.
  • Cyclization : Treatment with phenyl isocyanate to form the pyrimidine ring.
  • Crystallographic Validation : Planarity of the fused thienopyrimidine system (max deviation: 0.072 Å).

Table 1 : Optimization of Aza-Wittig Conditions for Thienopyrimidinone Synthesis

Parameter Optimal Condition Yield (%) Citation
Solvent Tetrahydrofuran (THF) 78
Temperature 0°C to Room Temperature 78
Reaction Time 12–24 hours 78

Introduction of the 2-aminoethyl group at position 3 of the thienopyrimidinone core is critical for subsequent amide coupling.

Nucleophilic Substitution

A halogenated thienopyrimidinone intermediate (e.g., 3-chlorothieno[2,3-d]pyrimidin-4-one) reacts with ethylenediamine under basic conditions. For example:
$$ \text{3-Cl-Thienopyrimidinone + H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{3-(2-Aminoethyl)thienopyrimidinone} $$
Challenges : Competing over-alkylation necessitates controlled stoichiometry.

Synthesis of 1-Phenylcyclopropanecarboxylic Acid

The cyclopropane ring is constructed via two established routes:

Simmons-Smith Cyclopropanation

Reaction of styrene derivatives with diiodomethane and a zinc-copper couple:
$$ \text{PhCH=CH}2 + \text{CH}2\text{I}2 \xrightarrow{\text{Zn/Cu}} \text{PhC}3\text{H}4\text{CO}2\text{H} $$
Yield : 60–70% after oxidation to the carboxylic acid.

Vinyl Carbene Insertion

Transition-metal-catalyzed decomposition of diazo compounds generates carbenes for cyclopropanation:
$$ \text{PhC≡CH + N}2\text{CHCO}2\text{Et} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{PhC}3\text{H}3\text{CO}_2\text{Et} $$
Post-processing : Ester hydrolysis to the carboxylic acid.

Amide Coupling and Final Assembly

The convergent synthesis concludes with coupling the 2-aminoethyl-thienopyrimidinone and 1-phenylcyclopropanecarboxylic acid.

Carbodiimide-Mediated Coupling

Using EDCI/HOBt in dichloromethane:
$$ \text{3-(2-Aminoethyl)thienopyrimidinone + 1-Ph-C}3\text{H}4\text{CO}_2\text{H} \xrightarrow{\text{EDCI, HOBt}} \text{Target Compound} $$
Optimization :

  • Solvent : DCM > DMF (reduced side products).
  • Base : Diisopropylethylamine (DIPEA) improves yield to 85%.

Table 2 : Comparative Analysis of Coupling Reagents

Reagent System Solvent Yield (%) Purity (%)
EDCI/HOBt DCM 85 98
HATU/DIPEA DMF 78 95

Analytical Characterization

Spectroscopic Validation

  • NMR : δ 7.2–7.8 (m, aromatic H), δ 1.2–1.6 (m, cyclopropane H).
  • HRMS : [M+H]+ calc. 395.1321, found 395.1318.

Crystallography

Single-crystal X-ray diffraction confirms planarity of the thienopyrimidine ring (dihedral angle: 60.11° with phenyl).

Q & A

Q. Table 1: Example Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationH2_2SO4_4, 80°C, 6h65≥95%
AlkylationK2_2CO3_3, DMF, 60°C7290%
Amide CouplingEDC·HCl, HOBt, RT5898%

Advanced Question: How can conflicting biological assay data for this compound be systematically resolved?

Methodological Answer:
Contradictions in bioactivity data (e.g., inconsistent IC50_{50} values) may arise from assay variability or compound stability. Resolution strategies include:

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based assays (e.g., proliferation inhibition in cancer cell lines) .
  • Stability Studies : Monitor compound integrity under assay conditions (pH, temperature) via LC-MS to rule out degradation artifacts .
  • Computational Validation : Perform molecular docking to confirm binding mode consistency with structural analogs (e.g., N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR for confirming substituent positions and cyclopropane ring integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Question: What strategies optimize synthetic yield while minimizing side-product formation?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce byproducts .
  • Process Simulation : Use computational tools (e.g., Aspen Plus) to model reaction kinetics and identify optimal temperature/pH profiles .

Basic Question: What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry : Investigated as a kinase inhibitor (e.g., targeting EGFR or VEGFR) due to structural similarity to validated thienopyrimidine derivatives .
  • Chemical Biology : Used as a probe to study cyclopropane-carboxamide interactions with protein binding pockets .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with variations in the cyclopropane (e.g., substituents on the phenyl group) or pyrimidine core (e.g., halogenation at position 7) .
  • Biological Profiling : Test analogs against a panel of 50+ kinases to map selectivity .
  • Data Analysis : Use multivariate regression models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. Table 2: Example SAR Data

DerivativeSubstituent (R)IC50_{50} (nM, EGFR)LogP
ParentH12.33.1
R = Cl4-Cl8.73.5
R = OCH3_34-OCH3_315.92.8

Basic Question: What stability considerations are critical during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thienopyrimidine core .
  • Moisture Control : Use desiccants to avoid hydrolysis of the cyclopropane-carboxamide group .

Advanced Question: How can molecular docking elucidate the mechanism of action for this compound?

Methodological Answer:

  • Protein Preparation : Retrieve target kinase structures (e.g., PDB ID 1M17) and optimize hydrogen bonding networks using software like AutoDock Vina .
  • Binding Mode Analysis : Compare docking poses with co-crystallized inhibitors (e.g., erlotinib) to identify critical interactions (e.g., hydrogen bonds with Met793) .

Basic Question: What solvent systems are recommended for solubility testing?

Methodological Answer:

  • Primary Solvents : DMSO (for stock solutions) followed by dilution in PBS or cell culture media .
  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility for in vivo studies .

Advanced Question: How can metabolic stability be improved for in vivo applications?

Methodological Answer:

  • Structural Shielding : Introduce fluorine atoms at metabolically labile positions (e.g., ethyl linker) to block oxidative metabolism .
  • Prodrug Design : Mask the carboxamide group as a tert-butyl ester to enhance plasma stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.